(3S,5R)-Rosuvastatin

Dyslipidemia Cardiovascular Risk Reduction Comparative Efficacy

(3S,5R)-Rosuvastatin is the active HMG-CoA reductase inhibitor enantiomer delivering superior LDL-C reduction vs. atorvastatin (STELLAR trial: +8.2%, p<0.001). Its hydrophilic nature and minimal CYP3A4 metabolism confer a significantly lower drug-drug interaction risk—ideal for protocols with CYP3A4 inhibitors. Essential for EP/USP enantiomeric purity method validation (Impurity G quantification). Procure certified reference standards (≥98% purity) for ANDA/NDA submissions, method transfer, and batch consistency. Choose rosuvastatin for hepatoselective inhibition without confounding peripheral effects.

Molecular Formula C22H28FN3O6S
Molecular Weight 481.5 g/mol
Cat. No. B1354847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-Rosuvastatin
Molecular FormulaC22H28FN3O6S
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m0/s1
InChIKeyBPRHUIZQVSMCRT-RJCHQFKYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (3S,5R)-Rosuvastatin: A High-Intensity HMG-CoA Reductase Inhibitor for Dyslipidemia Management


(3S,5R)-Rosuvastatin is the active enantiomeric form of rosuvastatin, a synthetic, hydrophilic statin that functions as a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. It is characterized by high hepatoselectivity due to its reliance on organic anion-transporting polypeptide 1B1 (OATP1B1) for hepatic uptake [2], minimal cytochrome P450-mediated metabolism (primarily CYP2C9), and an absolute oral bioavailability of approximately 20% [3]. Rosuvastatin is classified as a high-intensity statin, capable of reducing low-density lipoprotein cholesterol (LDL-C) by ≥50% at its maximum approved dose [4].

Why Rosuvastatin Cannot Be Routinely Substituted with Atorvastatin, Simvastatin, or Pravastatin


While all statins share the HMG-CoA reductase inhibitory mechanism, substantial inter-drug heterogeneity exists in pharmacokinetic profiles, metabolic pathways, and pharmacodynamic potency that preclude generic substitution [1]. Rosuvastatin exhibits a distinct combination of high hydrophilicity and minimal CYP3A4 metabolism, resulting in a significantly lower drug-drug interaction burden compared to lipophilic statins like atorvastatin and simvastatin, which are extensively metabolized by CYP3A4 [2]. Furthermore, rosuvastatin demonstrates superior LDL-C reduction efficacy on a milligram-equivalent basis, with the STELLAR trial showing an additional 8.2% mean LDL-C reduction versus atorvastatin across dose ranges (p<0.001) [3]. These quantitative differences in both safety and efficacy necessitate compound-specific selection rather than class-level substitution in research, clinical, and industrial applications [4].

Quantitative Evidence Guide: Differentiating (3S,5R)-Rosuvastatin from Comparator Statins


Superior LDL-C Reduction Efficacy: Rosuvastatin vs. Atorvastatin, Simvastatin, and Pravastatin

In the multicenter, randomized, open-label STELLAR trial (n=2,431), rosuvastatin demonstrated significantly greater LDL-C reduction compared with atorvastatin, simvastatin, and pravastatin across their respective dose ranges over 6 weeks of treatment. Rosuvastatin 10-80 mg reduced LDL-C by a mean of 8.2% more than atorvastatin 10-80 mg (p<0.001), 26% more than pravastatin 10-40 mg (p<0.001), and 12-18% more than simvastatin 10-80 mg (p<0.001) [1]. At the commonly used 10 mg starting dose, rosuvastatin achieved a mean LDL-C reduction of 46%, compared with 37% for atorvastatin 10 mg, 39% for simvastatin 40 mg, and 30% for pravastatin 40 mg [2]. This superior milligram-for-milligram potency is a critical selection criterion for achieving stringent lipid targets.

Dyslipidemia Cardiovascular Risk Reduction Comparative Efficacy

Favorable Pharmacokinetic Profile: Minimal CYP3A4 Metabolism and Lower Drug-Drug Interaction Potential

Unlike atorvastatin and simvastatin, which are extensively metabolized by CYP3A4, rosuvastatin undergoes minimal cytochrome P450-mediated metabolism, with CYP2C9 playing a minor role and CYP3A4 involvement being negligible [1]. Consequently, rosuvastatin exhibits a markedly lower propensity for clinically significant drug-drug interactions with CYP3A4 inhibitors. Co-administration of itraconazole, a potent CYP3A4 inhibitor, increased rosuvastatin AUC by only 28%—a change not considered clinically significant—whereas similar inhibitors can increase simvastatin or atorvastatin exposure by several-fold [2]. In contrast, atorvastatin and simvastatin are contraindicated or require significant dose reductions with strong CYP3A4 inhibitors due to heightened myopathy risk [3].

Pharmacokinetics Drug-Drug Interactions CYP450 Metabolism

Enhanced Hepatoselectivity via Hydrophilicity: Reduced Extra-Hepatic Tissue Exposure

Rosuvastatin is a hydrophilic statin that relies on active transport via OATP1B1 for hepatic uptake, in contrast to lipophilic statins (e.g., atorvastatin, simvastatin, pitavastatin) that passively diffuse across cell membranes [1]. This physicochemical difference translates into greater hepatoselectivity and reduced distribution to peripheral tissues, including skeletal muscle [2]. In a geriatric rodent model, hydrophilic rosuvastatin did not induce skeletal muscle pathology, whereas lipophilic atorvastatin therapy was associated with adverse muscle morphology [3]. Comparative pharmacokinetic data confirm rosuvastatin's hydrophilic nature (log D = -0.25) versus atorvastatin (log D = 4.06) and simvastatin (log D = 4.68) [4].

Tissue Selectivity Hydrophilicity Statin Safety

Greater Pleiotropic Anti-Inflammatory Effects: hs-CRP Reduction and Endothelial Function Improvement

Beyond LDL-C lowering, rosuvastatin exhibits enhanced pleiotropic effects, including greater reductions in high-sensitivity C-reactive protein (hs-CRP) and improvements in endothelial function compared with simvastatin [1]. In a comparative analysis of patients with inflammatory joint diseases, rosuvastatin at high-intensity doses (20-40 mg) was associated with superior reductions in hs-CRP and greater enhancements in flow-mediated dilation (a measure of endothelial function) relative to simvastatin [2]. Additionally, the SATURN trial demonstrated that maximum-dose rosuvastatin (40 mg) achieved a mean HDL-C level of 50.4 mg/dL versus 48.6 mg/dL for atorvastatin 80 mg (p=0.01) after 104 weeks, indicating a more favorable effect on HDL-C [3].

Pleiotropic Effects Inflammation Endothelial Function

Enantiomeric Purity and Pharmacopoeial Specification: (3S,5R)-Rosuvastatin as the Active Isomer

(3S,5R)-Rosuvastatin is the single, active enantiomer of rosuvastatin, and its stereochemical purity is critical for ensuring the expected pharmacological activity and safety profile [1]. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specify strict limits for the (3R,5S)-enantiomer (EP Impurity G) as an impurity in rosuvastatin drug substance and finished products [2]. The (3R,5S)-enantiomer exhibits significantly reduced HMG-CoA reductase inhibitory activity compared to the active (3S,5R)-isomer, and its presence above specified limits can compromise therapeutic efficacy [3]. Analytical reference standards for (3S,5R)-rosuvastatin are essential for method development, validation, and quality control during pharmaceutical manufacturing .

Enantiomeric Purity Pharmaceutical Quality Control Pharmacopoeial Standards

Optimal Research and Industrial Application Scenarios for (3S,5R)-Rosuvastatin Based on Quantitative Evidence


Pharmaceutical Development of High-Intensity Statin Formulations for Aggressive LDL-C Lowering

Formulation scientists developing generic or branded rosuvastatin products for high-intensity statin therapy will rely on the superior milligram-for-milligram LDL-C reduction demonstrated in the STELLAR trial (e.g., 46% LDL-C reduction with 10 mg rosuvastatin vs. 37% with atorvastatin 10 mg) [1]. This potency differential allows for lower-dose formulations that achieve equivalent or greater lipid-lowering efficacy, potentially improving patient adherence and reducing dose-related adverse events. Reference standards of (3S,5R)-rosuvastatin are essential for analytical method validation and ensuring batch-to-batch consistency in enantiomeric purity as per EP/USP specifications [2].

Drug-Drug Interaction Studies and Polypharmacy Research Involving CYP3A4 Substrates

Investigators designing clinical studies that require statin co-administration with CYP3A4 inhibitors (e.g., azole antifungals, macrolide antibiotics, protease inhibitors) should preferentially select rosuvastatin over atorvastatin or simvastatin due to its minimal CYP3A4 metabolism. The 28% increase in rosuvastatin AUC with itraconazole is clinically insignificant, whereas simvastatin exposure can increase up to 10-fold under similar conditions [1]. This property makes rosuvastatin the statin of choice for research protocols involving complex drug regimens or for developing fixed-dose combination products with CYP3A4-interacting agents [2].

Preclinical and Translational Studies Investigating Hepatoselective HMG-CoA Reductase Inhibition

Researchers conducting preclinical studies that require liver-specific HMG-CoA reductase inhibition without confounding peripheral tissue effects should utilize rosuvastatin due to its hydrophilic nature and OATP1B1-mediated hepatic uptake [1]. The log D difference of approximately 4-5 orders of magnitude compared to lipophilic statins (e.g., rosuvastatin log D = -0.25 vs. atorvastatin log D = 4.06) translates to significantly lower extra-hepatic tissue distribution [2]. This is particularly relevant for studies investigating statin-induced myopathy or for evaluating hepatic cholesterol metabolism in isolation from peripheral effects [3].

Quality Control and Analytical Method Development for Rosuvastatin APIs and Finished Products

Analytical chemists and quality control laboratories require highly pure (3S,5R)-rosuvastatin reference standards and its specified impurities (e.g., EP Impurity G) to develop and validate HPLC, UPLC, or LC-MS methods for enantiomeric purity assessment [1]. Compliance with EP and USP monographs necessitates accurate quantification of the (3R,5S)-enantiomer, which lacks significant HMG-CoA reductase inhibitory activity [2]. Procurement of certified (3S,5R)-rosuvastatin is essential for method transfer, stability studies, and regulatory submissions for ANDAs or NDAs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,5R)-Rosuvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.